molecular formula C19H13Cl2N3 B2753900 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 338411-32-8

1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2753900
CAS No.: 338411-32-8
M. Wt: 354.23
InChI Key: IXLCOQHRQFLSQK-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a 3-chlorobenzyl group and a 2-chloro-3-pyridinyl group. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The introduction of the 3-chlorobenzyl and 2-chloro-3-pyridinyl groups can be achieved through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 3-chlorobenzyl chloride and 2-chloro-3-pyridine under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes can be employed to optimize yield and purity.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atoms.

    Substitution: Substituted products with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

  • 1-(3-chlorobenzyl)-2-(2-chlorophenyl)-1H-1,3-benzimidazole
  • 1-(3-chlorobenzyl)-2-(3-chloropyridinyl)-1H-1,3-benzimidazole

Comparison:

  • Structural Differences: The position and type of substituents on the benzimidazole core can vary, leading to differences in chemical and biological properties.
  • Uniqueness: 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is unique due to the specific combination of the 3-chlorobenzyl and 2-chloro-3-pyridinyl groups, which may confer distinct biological activities compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3/c20-14-6-3-5-13(11-14)12-24-17-9-2-1-8-16(17)23-19(24)15-7-4-10-22-18(15)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLCOQHRQFLSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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